

# A Comprehensive Technical Guide to Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

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## Compound of Interest

Compound Name: Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

Cat. No.: B583160

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth overview of **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate**, a key chiral building block in the synthesis of various pharmaceuticals. This document details its chemical and physical properties, outlines a general methodology for its asymmetric synthesis, presents its spectroscopic data for characterization, and discusses its applications in drug discovery and development. The information is structured to be a valuable resource for researchers and professionals engaged in medicinal chemistry and organic synthesis.

## Introduction

**Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate** (CAS Number: 124980-98-9) is a valuable chiral intermediate widely employed in the pharmaceutical industry.[1] Its stereospecific structure makes it a crucial component in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), including anti-inflammatory agents and lipid-lowering drugs.[2] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of the final drug molecule, a common strategy in modern drug design. This guide will cover the essential technical aspects of this compound, from its fundamental properties to its synthesis and analysis.

## Physicochemical Properties

A summary of the key physicochemical properties of **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate** is presented in the table below. This data is essential for its handling, reaction setup, and purification.

Property	Value	Reference
CAS Number	124980-98-9	[1]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> FO <sub>3</sub>	[1]
Molecular Weight	198.19 g/mol	[1]
Appearance	Oil	[1]
Boiling Point (Predicted)	291.7 ± 25.0 °C	[1]
Density (Predicted)	1.232 ± 0.06 g/cm <sup>3</sup>	
pKa (Predicted)	12.67 ± 0.20	

## Synthesis

The enantioselective synthesis of  $\beta$ -hydroxy esters like **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate** is a critical process in medicinal chemistry. While a specific, detailed protocol for this exact molecule is not readily available in public literature, a general and highly effective method involves the asymmetric reduction of the corresponding  $\beta$ -keto ester. This can be achieved with high enantioselectivity using biocatalysis or chiral catalysts.

## General Experimental Protocol: Asymmetric Biocatalytic Reduction

This protocol describes a general method for the asymmetric reduction of a  $\beta$ -keto ester to a chiral  $\beta$ -hydroxy ester using a ketoreductase enzyme.

Materials:

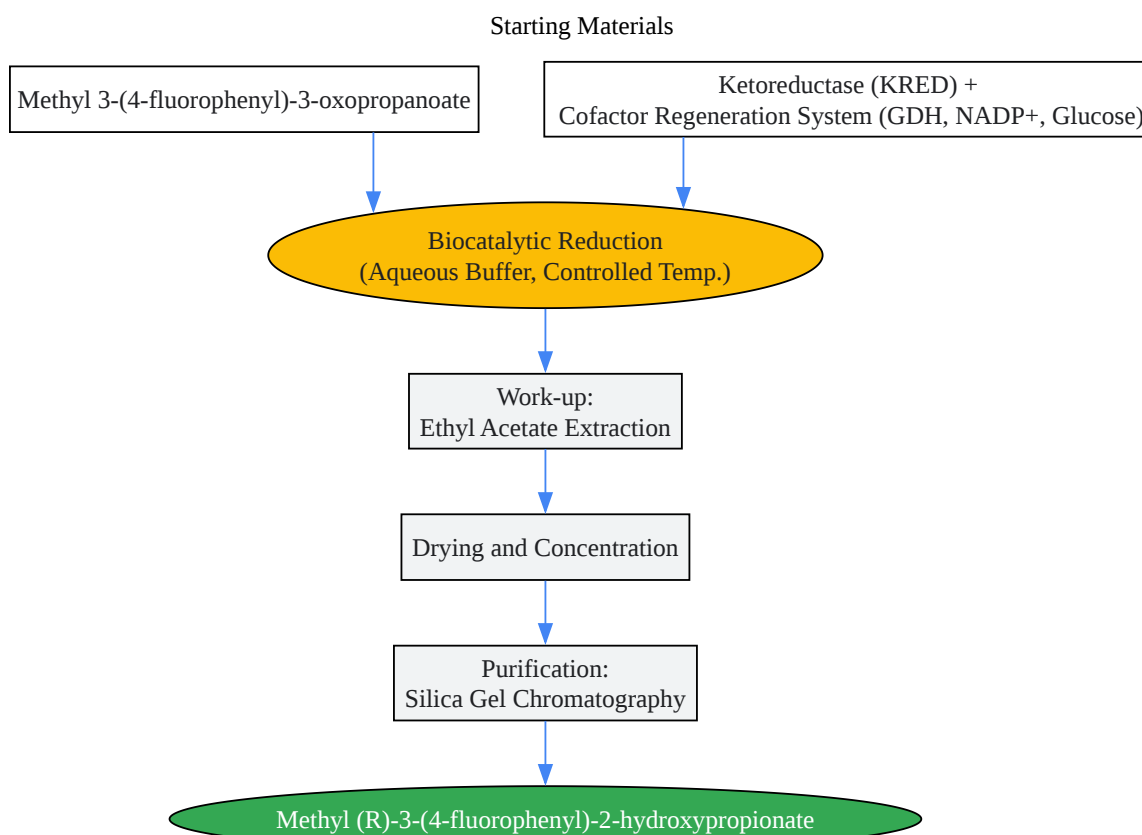
- Methyl 3-(4-fluorophenyl)-3-oxopropanoate

- Ketoreductase (KRED) enzyme
- Nicotinamide adenine dinucleotide phosphate (NADP<sup>+</sup>)
- Glucose dehydrogenase (GDH) for cofactor regeneration
- D-Glucose
- Potassium phosphate buffer (pH 7.0)
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- In a reaction vessel, dissolve Methyl 3-(4-fluorophenyl)-3-oxopropanoate in potassium phosphate buffer.
- Add the ketoreductase enzyme, NADP<sup>+</sup>, glucose dehydrogenase, and D-glucose.
- Stir the mixture at a controlled temperature (typically 25-30 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate**.

Logical Workflow for Asymmetric Synthesis:



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Caption: Asymmetric synthesis workflow.

## Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the synthesized compound. Below are the expected spectral data based on the structure of **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate** and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the methyl ester protons.

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
7.2-7.4	Multiplet	2H	Ar-H (ortho to F)
6.9-7.1	Multiplet	2H	Ar-H (meta to F)
4.4-4.5	Multiplet	1H	-CH(OH)-
3.7	Singlet	3H	-OCH <sub>3</sub>
2.8-3.0	Multiplet	2H	-CH <sub>2</sub> -Ar
2.5-2.7	Broad Singlet	1H	-OH

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum will show characteristic peaks for the carbonyl carbon, aromatic carbons (with C-F splitting), the carbon bearing the hydroxyl group, the methylene carbon, and the methyl ester carbon.

Chemical Shift (δ) ppm (Predicted)	Assignment
~174	C=O (ester)
~162 (d, <sup>1</sup> JCF ≈ 245 Hz)	C-F
~134 (d, <sup>4</sup> JCF ≈ 3 Hz)	C-ipso
~130 (d, <sup>3</sup> JCF ≈ 8 Hz)	C-ortho
~115 (d, <sup>2</sup> JCF ≈ 21 Hz)	C-meta
~70	-CH(OH)-
~52	-OCH <sub>3</sub>
~40	-CH <sub>2</sub> -Ar

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> ) (Predicted)	Intensity	Assignment
3500-3300	Strong, Broad	O-H stretch (alcohol)
3050-3000	Medium	C-H stretch (aromatic)
2990-2850	Medium	C-H stretch (aliphatic)
1735-1715	Strong	C=O stretch (ester)
1600, 1500	Medium-Strong	C=C stretch (aromatic ring)
1250-1200	Strong	C-O stretch (ester)
1160-1100	Strong	C-F stretch

### Experimental Protocol for Spectroscopic Analysis:

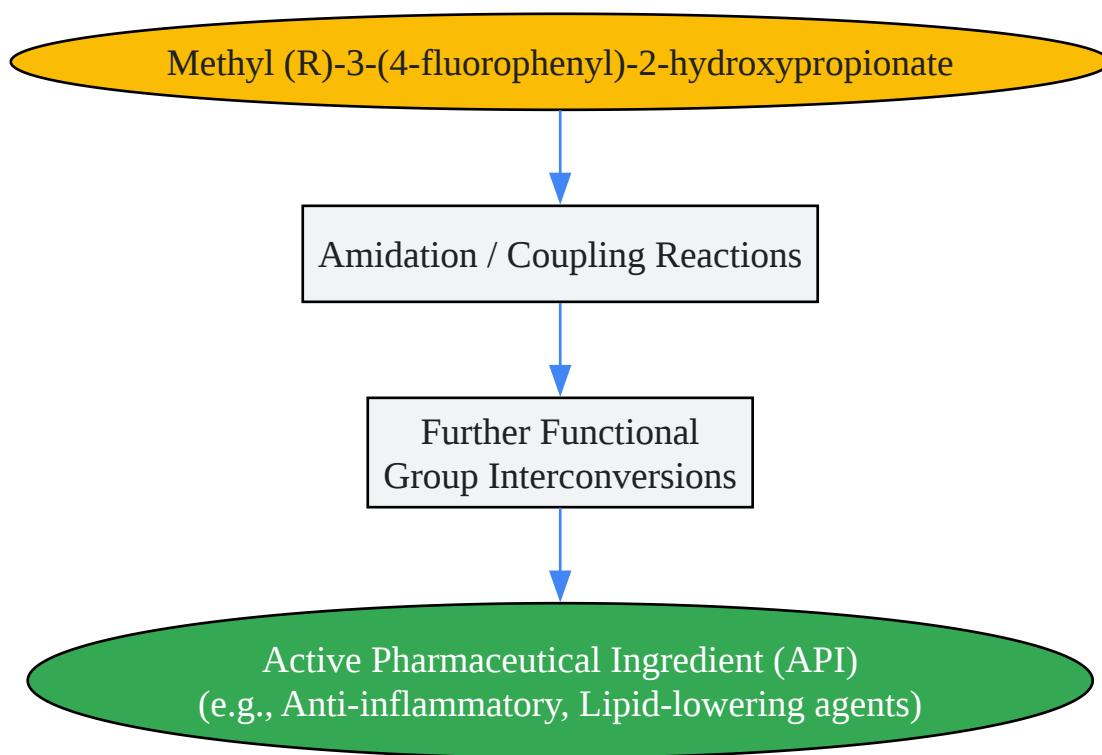
- NMR Spectroscopy:
  - Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).
  - Transfer the solution to a 5 mm NMR tube.
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
  - Process the data, including Fourier transformation, phase correction, and baseline correction.
- FTIR Spectroscopy:
  - Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

- Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Identify the characteristic absorption bands.

## Applications in Drug Development

**Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate** serves as a critical chiral synthon for a variety of drug candidates. Its enantiomeric purity is paramount as the biological activity of many drugs is stereospecific.

Use as a Precursor in Pharmaceutical Synthesis:



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Caption: Role in API synthesis.

The (R)-configuration of the hydroxyl group and the presence of the 4-fluorophenyl moiety are key structural features that are incorporated into the final API. For instance, it can be a

precursor for the synthesis of certain statin side chains or other molecules where a chiral  $\beta$ -hydroxy acid derivative is required.

## Safety and Handling

While specific GHS classification data is not readily available, standard laboratory safety precautions should be followed when handling **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate**.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place.[2]

## Conclusion

**Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate** is a fundamentally important chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and useful functionalities make it an indispensable tool for the synthesis of complex and potent drug molecules. This technical guide provides a foundational understanding of its properties, synthesis, analysis, and applications, serving as a valuable resource for scientists and researchers in the field of drug development.

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## References

1. Methyl (R)-3-(4-Fluorophenyl)-2-Hydroxypropionate [myskinrecipes.com]
2. Practical asymmetric synthesis of  $\beta$ -hydroxy  $\gamma$ -amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

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